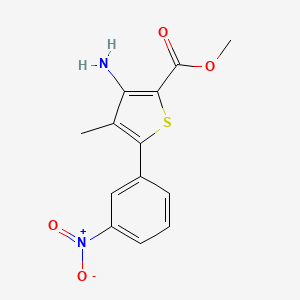
4-Bromo-3-hydroxy-5-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-hydroxy-5-iodobenzoic acid is a halogen-substituted benzoic acid derivative It is characterized by the presence of bromine, iodine, and hydroxyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-hydroxy-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-hydroxybenzoic acid, followed by iodination. The reaction conditions often require the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar halogenation techniques but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-hydroxy-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a carbonyl group, or reduced to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Heck, Sonogashira, and Suzuki couplings to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 4-bromo-3-iodo-5-benzoquinone.
Reduction: Formation of 4-bromo-3-iodo-5-methylbenzoic acid.
Coupling: Formation of biaryl compounds or other complex structures.
Scientific Research Applications
4-Bromo-3-hydroxy-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in drug design and development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-hydroxy-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Iodobenzoic acid
- 3-Hydroxybenzoic acid
- 4-Bromo-3-hydroxybenzoic acid
Uniqueness
4-Bromo-3-hydroxy-5-iodobenzoic acid is unique due to the combination of bromine, iodine, and hydroxyl groups on the benzene ring. This specific arrangement allows for distinct chemical reactivity and potential applications that may not be achievable with other similar compounds. The presence of multiple halogens can also enhance its utility in various coupling reactions and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4BrIO3 |
|---|---|
Molecular Weight |
342.91 g/mol |
IUPAC Name |
4-bromo-3-hydroxy-5-iodobenzoic acid |
InChI |
InChI=1S/C7H4BrIO3/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,10H,(H,11,12) |
InChI Key |
XLNIBJHLIDFDTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


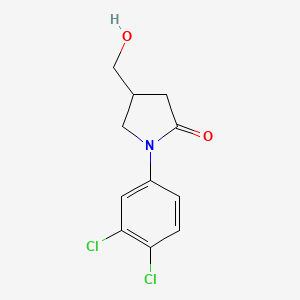

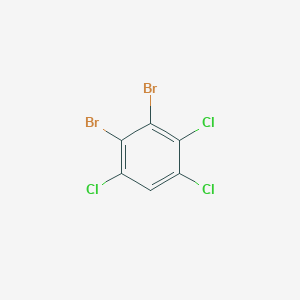
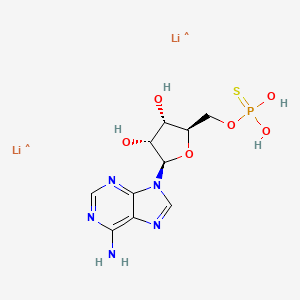
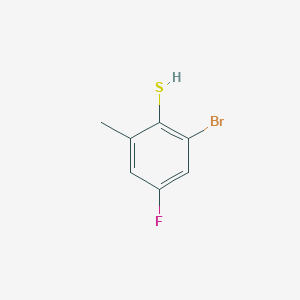
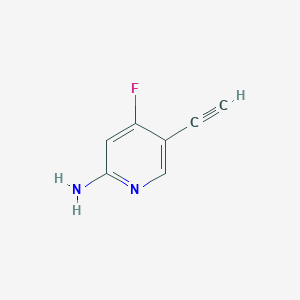
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
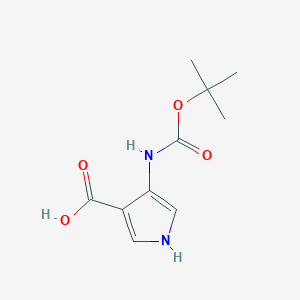
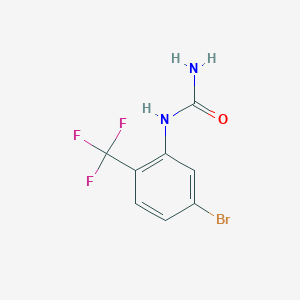
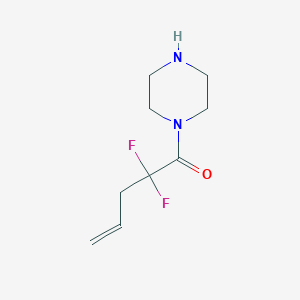
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)

![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)
